(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
- LQFM182 exhibits anti-inflammatory properties. In animal studies, it reduced acetic acid-induced writhing and paw licking time in the formalin test. Additionally, it decreased oedema formation induced by carrageenan and reduced cell migration and pro-inflammatory cytokine levels .
- LQFM182 derivatives have been investigated as RET kinase inhibitors. RET plays a crucial role in several cancers, including thyroid cancer and non-small cell lung cancer (NSCLC) .
- Among piperazine chrome-2-one compounds, LQFM182 exhibited good antibacterial activity. It interacted with a protein (PDB ID 1XDQ) and showed promising results .
- LQFM182 is structurally related to imatinib, a widely used leukemia therapeutic agent. Imatinib specifically inhibits tyrosine kinases. LQFM182 has been characterized primarily as its piperazin-1-ium salt form .
- LQFM182 derivatives were synthesized, and ASP3026 (14a) emerged as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. ALK is a validated target for treating EML4-ALK-positive NSCLC .
- LQFM182 was evaluated for acute oral systemic toxicity. It falls within the GHS category 300 < LD50 < 2000 mg/kg .
Anti-Inflammatory Effects
RET Kinase Inhibition
Antibacterial Activity
Leukemia Treatment
ALK Inhibition
Toxicity Assessment
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a process ofbinding and inhibition .
Pharmacokinetics
It is known that similar compounds have a complex pharmacokinetic profile, with various factors influencing their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-5-6-15(18-17-13)23-14-4-3-7-21(12-14)16(22)20-10-8-19(2)9-11-20/h5-6,14H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJWJIVRNDRQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.